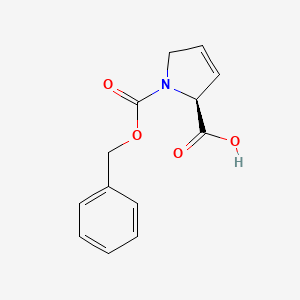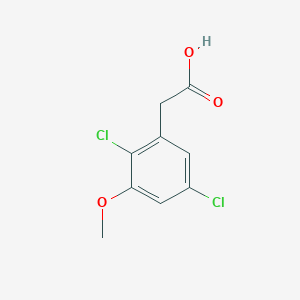![molecular formula C9H15F3O5S B8502655 (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is a chemical compound characterized by the presence of a trifluoromethylsulfonyloxy group attached to a butanoic acid butyl ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester typically involves the introduction of the trifluoromethylsulfonyloxy group to a butanoic acid derivative. One common method is the reaction of butanoic acid butyl ester with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be displaced by nucleophiles such as amines and thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanoic acid derivatives.
Reduction: Formation of butanol derivatives.
Hydrolysis: Formation of butanoic acid and trifluoromethanesulfonic acid.
Aplicaciones Científicas De Investigación
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates with trifluoromethyl groups, which are known to enhance metabolic stability and bioavailability.
Materials Science: Utilized in the development of advanced materials with unique properties such as hydrophobicity and thermal stability
Mecanismo De Acción
The mechanism of action of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. This group is highly electronegative and can participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylsulfonyl Chloride (CF3SO2Cl): Used in similar nucleophilic substitution reactions.
Trifluoromethanesulfonic Acid (CF3SO3H): Known for its strong acidity and used as a catalyst in organic synthesis.
Trifluoromethylsulfinyl Chloride (CF3SOCl): Another reagent used for introducing trifluoromethyl groups .
Uniqueness
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is unique due to its specific combination of the trifluoromethylsulfonyloxy group with a butanoic acid butyl ester backbone. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C9H15F3O5S |
|---|---|
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
butyl (2S)-2-(trifluoromethylsulfonyloxy)butanoate |
InChI |
InChI=1S/C9H15F3O5S/c1-3-5-6-16-8(13)7(4-2)17-18(14,15)9(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
JYPMAJBCBINWCZ-ZETCQYMHSA-N |
SMILES isomérico |
CCCCOC(=O)[C@H](CC)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
CCCCOC(=O)C(CC)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)







![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)




